molecular formula C14H15N5 B14503933 Nonane-1,3,5,7,9-pentacarbonitrile CAS No. 64918-25-8

Nonane-1,3,5,7,9-pentacarbonitrile

Cat. No.: B14503933
CAS No.: 64918-25-8
M. Wt: 253.30 g/mol
InChI Key: CGCNLEGWLQPISQ-UHFFFAOYSA-N
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Description

Nonane-1,3,5,7,9-pentacarbonitrile is a chemical compound with the molecular formula C14H15N5. It is characterized by the presence of five nitrile groups attached to a nonane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonane-1,3,5,7,9-pentacarbonitrile typically involves the reaction of nonane derivatives with nitrile-containing reagents. One common method is the reaction of nonane with cyanogen bromide under controlled conditions to introduce the nitrile groups at specific positions along the carbon chain. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Nonane-1,3,5,7,9-pentacarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonane-1,3,5,7,9-pentacarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Nonane-1,3,5,7,9-pentacarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s linear structure allows it to fit into specific binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonane-1,3,5,7,9-pentacarbonitrile is unique due to the presence of multiple nitrile groups, which impart distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

64918-25-8

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

nonane-1,3,5,7,9-pentacarbonitrile

InChI

InChI=1S/C14H15N5/c15-5-1-3-12(9-17)7-14(11-19)8-13(10-18)4-2-6-16/h12-14H,1-4,7-8H2

InChI Key

CGCNLEGWLQPISQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(CC(CCC#N)C#N)C#N)C#N)C#N

Origin of Product

United States

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